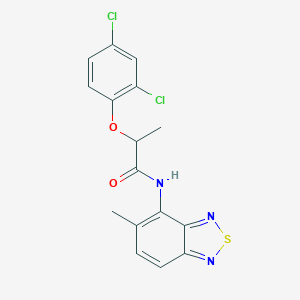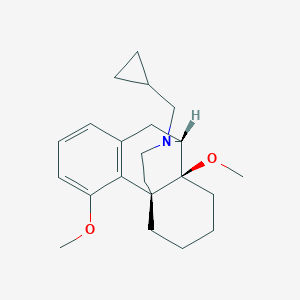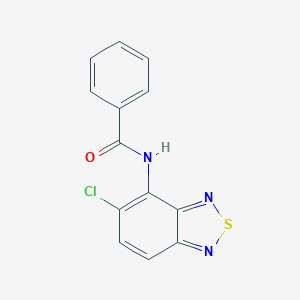![molecular formula C18H14BrN5OS B237291 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various applications, including medicinal chemistry, drug design, and biological research. In
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain kinases and enzymes that are essential for the survival of cancer cells. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of specific genes that are involved in the development and progression of cancer. Additionally, this compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases and conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its high potency and specificity for inhibiting specific enzymes and pathways. Additionally, this compound has also been shown to have low toxicity and minimal side effects, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which may affect its efficacy and bioavailability.
Future Directions
The future directions for research on 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide include further studies on its potential applications in drug design and medicinal chemistry. Additionally, future research may focus on identifying the specific enzymes and pathways that are targeted by this compound and developing more potent and specific inhibitors. Furthermore, future studies may also focus on identifying the potential side effects and toxicity of this compound and developing strategies to mitigate these effects.
Synthesis Methods
The synthesis of 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-methyl-6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 4-bromo-N-(4-formylphenyl)benzamide in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. This compound has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer. Additionally, this compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C18H14BrN5OS |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-bromo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-8-6-12(7-9-13)10-20-16(25)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
FRVRLNUWGHCJMB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)





![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)

![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
